molecular formula C9H12N2O2S B2757801 Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate CAS No. 126534-17-6

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate

Cat. No. B2757801
M. Wt: 212.27
InChI Key: WRPOUBFNFBYEOF-UHFFFAOYSA-N
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Patent
US04933355

Procedure details

The reaction described in Preparation 26 was repeated, except that a mixture comprising 2.28 g of cyclopropylamine, 5.0 g of ethyl 2-bromothiazole-4-carboxylate and 20 ml of toluene was heated at 100°-110 ° C. for 16 hours in a sealed tube, giving the title compound as a pale yellow oil.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.Br[C:6]1[S:7][CH:8]=[C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:10]=1>C1(C)C=CC=CC=1>[CH:1]1([NH:4][C:6]2[S:7][CH:8]=[C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:10]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1SC=C(N1)C(=O)OCC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction described in Preparation 26
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 100°-110 ° C. for 16 hours in a sealed tube
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.